molecular formula C21H29ClN2O B167817 Denatonium Chloride CAS No. 1674-99-3

Denatonium Chloride

Cat. No. B167817
CAS RN: 1674-99-3
M. Wt: 360.9 g/mol
InChI Key: YNQALPDYZRNHNK-UHFFFAOYSA-N
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Description

Denatonium Chloride is a quaternary ammonium cation . It is known to be one of the most bitter compounds known to mankind . The bitterness of denatonium salts is perceivable even at extremely low concentrations, reaching even 0.01 ppm . This means that the presence of only 1 mg of this substance in 100 dm3 of water can cause its noticeable bitter taste .


Synthesis Analysis

Denatonium Chloride can be synthesized starting from lidocaine via forced SN2 quaternization in acetonitrile . The use of Finkelstein catalysis reduces reaction time without sacrificing product purity . Additionally, the obtained denatonium chloride can be subsequently transformed to other salts: denatonium benzoate and denatonium saccharinate via an acid base or ion exchange reaction conducted in ethanol .


Molecular Structure Analysis

Denatonium Chloride and saccharinate were subjected to spectral analysis via various techniques (FTIR, UV, and NMR) and subsequently characterized in terms of their physicochemical parameters .


Chemical Reactions Analysis

In the synthesis of Denatonium Chloride, lidocaine is alkylated with benzyl chloride in the presence of a catalyst and subsequently subjected to an ion exchange reaction . This path results in the formation of two organic salts, denatonium benzoate and denatonium saccharinate .


Physical And Chemical Properties Analysis

Denatonium Chloride was characterized in terms of their physicochemical parameters, such as water solubility and the octanol-water partition coefficient .

Scientific Research Applications

1. Impact on Cellular Morphology and Mitochondria

Denatonium chloride significantly affects cellular morphology and decreases cell proliferation in airway epithelial cells. It induces apoptosis by damaging mitochondria, causing swelling and loss of mitochondrial membrane potential, which leads to the release of cytochrome c and Smac/DIABLO, essential factors in the apoptotic pathway (Wen et al., 2015).

2. Effects on Chicken Jejunal Epithelial Cells

Denatonium chloride activates bitter taste receptors in chickens, leading to changes in jejunal epithelial cell morphology and functionality. High doses of denatonium impair these cells, reduce digestive enzyme activities, and enhance apoptosis, which might affect chickens' growth and intestinal health (Jiang et al., 2019).

3. Sorption Properties in Soil and Water

Denatonium chloride exhibits specific sorption properties when interacting with soil components like kaolinite clay. These interactions are influenced by factors like pH, ionic strength, and background electrolyte cations. This research is vital for understanding denatonium's environmental fate and transport (Crosson et al., 2013).

4. Environmental Occurrence as a Water Contaminant

Denatonium chloride has been identified as an anthropogenic water contaminant. It is detected in wastewater treatment plant effluents and impacted river water, suggesting its widespread presence in the environment due to its use in consumer products (Lege et al., 2017).

5. Stimulation of Insulin Secretion

In pancreatic beta-cells, denatonium chloride stimulates insulin secretion. This effect is linked to its action on K_ATP channels, leading to cell depolarization and increased calcium influx. Understanding this mechanism could have implications for diabetes research (Straub et al., 2003).

Safety And Hazards

Denatonium Chloride should be handled in a well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The synthesis of Denatonium Chloride represents a more efficient and environmentally friendly approach . The use of green chemistry principles in the synthesis process is a key aspect associated with the modern production of chemicals . This approach not only results in efficient and cost-effective production but also ensures safety and environmental friendliness .

properties

IUPAC Name

benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O.ClH/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;/h7-14H,5-6,15-16H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQALPDYZRNHNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Denatonium Chloride

CAS RN

1674-99-3
Record name Denatonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1674-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Denatonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DENATONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W5171805N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
JE Corby, J Doi, JJ Conville, SR Murphy, DA McKenzie - 1993 - sae.org
… denatonium chloride … denatonium chloride test flasks indicates that the substance is not readily utilizable by the activated sludge. We conclude from these data that denatonium chloride …
Number of citations: 5 www.sae.org
W Stachowiak, M Wysocki… - Journal of Chemical …, 2022 - ACS Publications
… To provide a more sustainable method that simultaneously adheres to the main principles of green chemistry, we have proposed two innovative variants of denatonium chloride …
Number of citations: 5 pubs.acs.org
A Saroli - Naturwissenschaften, 1984 - Springer
Structure-activity relationship of a bitter compound: Denatonium chloride … Using structural requirements for bitter com- a structure-activity relationship study pounds are a polar (electrophilic) …
Number of citations: 38 link.springer.com
A Saroli - Zeitschrift für Lebensmittel-Untersuchung und …, 1986 - pascal-francis.inist.fr
Structure-activity relationship of bitter compounds related to denatonium chloride and dipeptide methyl esters … Structure-activity relationship of bitter compounds related to …
Number of citations: 17 pascal-francis.inist.fr
A Saroli - Zeitschrift für Lebensmittel-Untersuchung und …, 1985 - Springer
… The structure - activity relationship study was applied on denatonium chloride and derivatives. It is proposed that this molecule interacts with the bitter receptor by two polar groups: …
Number of citations: 0 link.springer.com
A Saroli - Zeitschrift für Lebensmittel-Untersuchung und …, 1986 - Springer
… For denatonium chloride 24 this substitution led to a slight decrease in bitterness activity (compound 16 twofold less bitter than 24). We recently [2] proposed that denatonium chloride …
Number of citations: 0 link.springer.com
SJ Bernhardt, M Naim, U Zehavi… - The Journal of …, 1996 - Wiley Online Library
… In our experiments, superfusion of 1, 10 or 100,uM denatonium chloride over the taste buds rarely … to 1,UM denatonium chloride. These nine cells did not respond to SC-45647 (Fig. 4). …
Number of citations: 281 physoc.onlinelibrary.wiley.com
A Saroli - Zeitschrift für Lebensmittel-Untersuchung und …, 1987 - Springer
… those obtained with denatonium chloride derivatives, which suggests that the model of interaction with the bitter receptor previously proposed for denatonium chloride is applicable to …
Number of citations: 0 link.springer.com
A Saroli - Zeitschrift für Lebensmittel-Untersuchung und …, 1985 - pascal-francis.inist.fr
Interaction of denatonium chloride with the bitter taste receptor … Interaction of denatonium chloride with the bitter taste receptor …
Number of citations: 9 pascal-francis.inist.fr
P Avenet - Pennington Center nutrition series, 1992 - agris.fao.org
… The bitter taste of denatonium chloride does not involve a membrane conductance change but is mediated through an IP3-induced increase of intracellular Ca. Thus a diversity of …
Number of citations: 8 agris.fao.org

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